molecular formula C6H8ClN3O B1462377 2-Hydroxy-3-pyridinecarboximidamide hydrochloride CAS No. 1188964-88-6

2-Hydroxy-3-pyridinecarboximidamide hydrochloride

Cat. No.: B1462377
CAS No.: 1188964-88-6
M. Wt: 173.6 g/mol
InChI Key: OLNJXJILJSVKQR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-pyridinecarboximidamide hydrochloride is a research chemical with the CAS Number: 1188964-88-6 . It has a molecular weight of 173.6 g/mol and a linear formula of C6H7N3O.ClH .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C6H7N3O.ClH. This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Hydroxy-3-pyridinecarboximidamide hydrochloride is utilized in the synthesis of novel long-chain N'-hydroxy-N-alkyl- and N,N-dialkylpyridinecarboximidamides, showcasing a methodology for developing new classes of N-substituted imidamide derivatives with potential applications across diverse scientific fields, including medicinal chemistry and materials science (Aksamitowski et al., 2017).

Antimicrobial Activity

Research has shown the antimicrobial potential of derivatives synthesized from this compound. For instance, compounds prepared from pyridoxal hydrochloride and N-arylcyanoacetamides, then reacted with aromatic amines, displayed significant antibacterial and antifungal activities, suggesting the compound's role in developing new antimicrobial agents (Zhuravel et al., 2005).

Interaction with DNA

The compound has also been studied for its interaction with DNA, as exemplified by a study on 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride. This research explored the crystal structure and how it interacts with DNA, indicating potential applications in the development of new therapeutic agents targeting DNA or as a tool in molecular biology (Zhang et al., 2013).

Molecular Structure and Spectroscopic Properties

The study of 3-hydroxypyridine betaine hydrochloride monohydrate has contributed to understanding the effects of hydrogen bonding and electrostatic interactions on molecular structures. This research provides insights into the basicity, hydrogen bonding, and spectroscopic properties of compounds related to this compound, aiding in the development of new materials and chemical sensors (Barczyński et al., 2007).

Extraction and Purification Technologies

The compound's derivatives have been applied in the extraction and purification of metals, demonstrating its utility in separation technologies. For example, hydrophobic N’-alkyloxypyridinecarboximidamides have been identified as efficient zinc(II) extractants from acidic chloride solutions, highlighting its application in the metallurgical processing and environmental remediation sectors (Wojciechowska et al., 2017).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

2-oxo-1H-pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c7-5(8)4-2-1-3-9-6(4)10;/h1-3H,(H3,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNJXJILJSVKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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